molecular formula C7H2F2IN B8240458 2,5-Difluoro-4-iodobenzonitrile

2,5-Difluoro-4-iodobenzonitrile

Cat. No.: B8240458
M. Wt: 265.00 g/mol
InChI Key: TXKSUEUDTYRDMK-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis

Polyhalogenated aromatic compounds are foundational building blocks in modern organic synthesis. Their importance stems from the ability of halogen substituents to serve as versatile synthetic handles for a wide array of chemical transformations. The presence of multiple halogens on an aromatic ring allows for selective and sequential reactions, providing a pathway to complex molecular architectures that would be otherwise difficult to access.

These compounds are key precursors in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. For instance, they are instrumental in the formation of heterocycles like dioxins, dithiins, and phenoxathiines through nucleophilic aromatic substitution reactions, often proceeding under mild conditions. synquestlabs.com Furthermore, polyhalogenated aromatics are pivotal in the synthesis of thermostable polyphenylene-type polymers through dehalogenation polycondensation reactions catalyzed by nickel complexes. wikipedia.org

Role of Benzonitrile (B105546) Frameworks in Chemical and Materials Science

The benzonitrile framework, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, is a cornerstone in both chemical and materials science. The nitrile group is a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring and participating in a variety of chemical reactions. It can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthetic intermediate. wikipedia.org

In medicinal chemistry, the benzonitrile moiety is recognized as a significant pharmacophore, present in a range of therapeutic agents. nih.gov Its ability to act as a hydrogen bond acceptor and participate in dipole interactions allows it to bind effectively to biological targets. nih.gov In materials science, the nitrile group's polarity and reactivity are harnessed to create highly crosslinked polymers with enhanced thermal and mechanical properties, suitable for advanced composites. researchgate.net Benzonitrile and its derivatives also serve as versatile ligands in organometallic chemistry, forming complexes that are useful as synthetic intermediates. wikipedia.org

Positioning 2,5-Difluoro-4-iodobenzonitrile within the Broader Research Landscape

This compound (C₇H₂F₂IN) is a polyhalogenated benzonitrile that embodies the synergistic advantages of its constituent functional groups. The presence of two fluorine atoms and an iodine atom on the benzonitrile core creates a molecule with distinct regions of reactivity. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in many catalytic cross-coupling reactions, allowing for selective functionalization at the 4-position.

This strategic placement of halogens, coupled with the synthetic versatility of the nitrile group, positions this compound as a valuable intermediate in the synthesis of complex, highly functionalized aromatic compounds. While specific, in-depth research on this particular molecule is still emerging, its structural motifs are found in precursors to bioactive molecules and advanced materials. Its utility can be inferred from the extensive research on related polyhalogenated benzonitriles, which are actively explored in drug discovery and materials science.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKSUEUDTYRDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Difluoro 4 Iodobenzonitrile and Analogous Structures

Strategic Approaches to Regioselective Fluorination and Iodination of Benzonitrile (B105546) Systems

The introduction of halogen atoms onto a benzonitrile core requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agent to achieve the desired regioselectivity.

Introduction of Fluorine via Electrophilic or Nucleophilic Pathways

The installation of fluorine atoms onto an aromatic ring can be challenging due to the high reactivity of fluorinating agents. Regioselectivity is a key concern in the synthesis of multi-substituted fluoroarenes.

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine species ("F+"). While direct fluorination of arenes is possible, it often leads to a mixture of products and can be aggressive. More controlled methods often involve the use of specialized reagents. For instance, I(I)/I(III) catalysis in the presence of an inexpensive HF source can be used for the regioselective fluorination of certain unsaturated precursors. nih.govresearchgate.net

Nucleophilic Fluorination: The Sandmeyer reaction provides a classic method for introducing fluorine nucleophilically. This involves the conversion of an aromatic amine to a diazonium salt, which is then decomposed in the presence of a fluoride (B91410) source, such as in the Balz-Schiemann reaction. acs.orgjeeadv.ac.in Copper-catalyzed fluoro-deamination has emerged as a rapid and highly regioselective method applicable to both activated and non-activated aromatic systems. acs.org This technique is particularly valuable for late-stage fluorination in the synthesis of complex molecules and radiotracers. acs.org

Direct and Indirect Iodination Strategies for Aromatic Scaffolds

Iodination of aromatic rings is a fundamental transformation in organic synthesis, with aryl iodides serving as versatile intermediates in cross-coupling reactions. researchgate.netacs.org

Direct Iodination: This method involves the direct reaction of an aromatic compound with an iodinating agent. Common reagents include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid, or hydrogen peroxide) or a Lewis acid. researchgate.netresearchgate.netnih.gov The choice of oxidant and reaction conditions can influence the regioselectivity. For instance, the use of iodine with metallic nitrates like sodium nitrate (B79036) in acetic acid allows for the successful iodination of aromatic rings with electron-donating groups, often with excellent para-selectivity. koreascience.kr However, direct iodination can be the least reactive of the aromatic halogenations and may require harsh conditions. researchgate.net

Indirect Iodination: These strategies involve the conversion of a pre-existing functional group to an iodine atom. A widely used method is the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt and subsequently treated with potassium iodide. youtube.com Other precursors for iodination include arylhydrazines, which can be converted to aryl iodides using iodine in a metal- and base-free method. acs.org

Precursor Selection and Convergent Synthesis Routes for Benzonitrile Derivatives

The synthesis of complex benzonitriles like 2,5-Difluoro-4-iodobenzonitrile often involves a multi-step sequence starting from more readily available precursors. The choice of starting material and the order of functional group introduction are crucial for a successful synthesis.

Synthesis from Substituted Benzoic Acid Derivatives

Substituted benzoic acids are common starting materials for the synthesis of benzonitriles. The carboxylic acid group can be converted to a nitrile group through various methods.

One common route involves the conversion of the benzoic acid to a primary amide, which is then dehydrated to the corresponding nitrile. youtube.com Another approach is the direct conversion of benzoic acids to benzonitriles, which can be achieved through methods like paired electrosynthesis in liquid ammonia. rsc.org The hydrolysis of benzonitrile derivatives can also be used to produce benzoic acid derivatives, indicating the reversible nature of this transformation under certain conditions. google.com

Starting MaterialReagent(s)ProductReference(s)
Substituted Benzoic Acid1. Amidation 2. DehydrationSubstituted Benzonitrile youtube.comgoogle.com
Benzoic AcidElectrolysis in liquid NH3Benzonitrile rsc.org
Benzonitrile DerivativeNitrilaseBenzoic Acid Derivative google.com

Synthetic Pathways Initiating from Amino-Substituted Benzonitriles

Amino-substituted benzonitriles are versatile precursors for the synthesis of halogenated benzonitriles. The amino group can direct the position of subsequent electrophilic substitution reactions and can also be converted into other functional groups, including halogens, via diazotization reactions.

The Sandmeyer reaction is a powerful tool in this context. An amino-substituted benzonitrile can be diazotized with nitrous acid to form a diazonium salt. This intermediate can then be treated with the appropriate copper(I) halide or other reagents to introduce a halogen at the position of the original amino group. jeeadv.ac.in This method allows for the regioselective introduction of iodine or fluorine.

Starting MaterialReactionProductReference(s)
Amino-substituted benzonitrileSandmeyer Reaction (e.g., with NaNO2/HCl then KI)Halo-substituted benzonitrile jeeadv.ac.inyoutube.com
Arylhydrazine hydrochlorideIodination with I2 in DMSOAryl iodide acs.org

Utilization of Organometallic Precursors in Aryl Iodide Formation

Organometallic chemistry offers powerful methods for the formation of carbon-iodine bonds. These reactions often proceed with high selectivity and functional group tolerance.

One notable approach involves the use of organoiodine(III) compounds, which can act as nucleophilic organometalloids towards arynes. This "carboiodanation" reaction can form a variety of aryl-aryl or aryl-alkynyl bonds concurrently with the formation of an aryl-iodine(III) bond under mild conditions. nih.gov Another important area is the use of nickel catalysis for the functionalization of aryl halides. While often focused on C-C and C-heteroatom bond formation, the oxidative addition of an aryl iodide to a low-valent nickel complex is a key mechanistic step. ucla.edu Additionally, visible-light-mediated photoredox catalysis can be used to generate radicals from unactivated aryl iodides, which can then participate in further reactions. nih.gov

Precursor TypeKey Reaction/ConceptResulting StructureReference(s)
Aryne and Organoiodine(III) compoundCarboiodanationAryl-iodine(III) compound nih.gov
Aryl Iodide and Ni(I) complexOxidative AdditionNi(III)-aryl complex ucla.edu
Unactivated Aryl IodideVisible-light-mediated photoredox catalysisAryl radical nih.gov

Advanced Catalytic Protocols in Halogenated Aromatic Synthesis

The introduction of halogen atoms onto an aromatic ring with high degrees of chemo- and regioselectivity is a significant challenge in synthetic organic chemistry. Modern catalytic methods have largely supplanted classical stoichiometric approaches, offering milder reaction conditions, improved yields, and greater functional group tolerance.

Transition-metal catalysis has become an indispensable tool for the formation of carbon-halogen bonds, particularly for the synthesis of aryl halides. Palladium-based catalysts are among the most versatile and widely studied for these transformations. nih.govrsc.org The catalytic cycle for a palladium-catalyzed C-H iodination typically involves the activation of a C-H bond to form a palladacycle intermediate. mdpi.com This is followed by oxidative addition of an iodine source and subsequent reductive elimination to afford the iodinated aromatic product and regenerate the active palladium catalyst.

The choice of ligand is crucial in tuning the reactivity and selectivity of the palladium catalyst. Ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to be effective in palladium-catalyzed arylations. mdpi.com The reaction conditions, including the choice of solvent, base, and temperature, also play a significant role in the efficiency of the catalytic process. While direct palladium-catalyzed iodination of 2,5-difluorobenzonitrile (B1295057) to yield this compound is not extensively documented in the literature, related transformations provide a strong basis for its feasibility. For instance, palladium-catalyzed carbonylative reactions of iodoarenes demonstrate the robust nature of palladium catalysis in the presence of halogenated aromatic systems. rsc.orgrsc.org

Beyond palladium, other transition metals like copper have also been employed in carbon-halogen bond formation. Copper-catalyzed reactions, often in conjunction with diaryliodonium salts as the arylating agent, provide an alternative route to functionalized aromatic compounds. mdpi.com Furthermore, dual catalytic systems, such as those combining photoredox and cobalt catalysis, have emerged for novel hydrohalogenation reactions, showcasing the continuous innovation in this field. rsc.org

A summary of transition-metal catalysts and their applications in C-X bond formation is presented in the table below.

Catalyst SystemReaction TypeSubstrate ExampleKey Features
Pd(OAc)₂ / dpppC-H ArylationBenzothiazoleGood yields, tolerance of heteroatoms. mdpi.com
Pd₂(dba)₃ / BINAPPerfluoroalkylationArenesEnables introduction of perfluoroalkyl groups. nih.gov
Cu₂OC-H ArylationIndole DerivativesUtilizes diaryliodonium salts as arylating agents. mdpi.com
Ir(ppy)₃ / Co-salenHydrohalogenationAllyl CarboxylatesDual catalytic system for remote C-X bond formation. rsc.org

In the synthesis of polysubstituted aromatic compounds like this compound, achieving the correct regiochemistry is a primary challenge. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming electrophile. In the case of 2,5-difluorobenzonitrile nih.gov, the fluorine atoms are ortho-para directing and deactivating, while the nitrile group is meta-directing and strongly deactivating.

The iodination of 2,5-difluorobenzonitrile would likely proceed via electrophilic aromatic substitution. The position of iodination will be influenced by the interplay of the electronic and steric effects of the fluorine and nitrile substituents. The fluorine atom at position 2 and the nitrile group at position 1 would direct an incoming electrophile to the 4-position. The fluorine atom at position 5 would also direct towards the 4-position (ortho) and the 2-position (para, which is already substituted). Therefore, the 4-position is electronically favored for iodination.

Direct C-H iodination of electron-deficient aromatic rings can be challenging and may require the use of highly reactive iodinating agents or catalytic activation. Metal-free, direct C-H iodination methods have been developed for some heterocyclic systems, such as indoles, which proceed under mild conditions and offer high regioselectivity. rsc.org These methods often involve a radical mechanism and can be a valuable alternative to metal-catalyzed approaches, particularly for late-stage functionalization of complex molecules. rsc.org

The synthesis of the isomer, 2,5-difluoro-3-iodobenzonitrile bldpharm.com, highlights the possibility of achieving different regioselectivities, likely under different reaction conditions or through a different synthetic route, perhaps involving a directed ortho-metalation strategy.

Methodologies for Isolation and Purification of Polyhalogenated Benzonitriles

The purification of polyhalogenated benzonitriles from reaction mixtures is a critical step to obtain the product in high purity. Common impurities may include starting materials, regioisomers, and byproducts from the reaction. A combination of techniques is often employed to achieve the desired level of purity.

For non-volatile and thermally stable compounds like many halogenated benzonitriles, distillation under reduced pressure is a common and effective method for purification. lookchem.comresearchgate.net This technique separates compounds based on their boiling points. For instance, benzonitrile itself can be distilled at a reduced pressure of 10 mmHg at 69 °C. lookchem.comresearchgate.net

Crystallization is another powerful purification technique. If the desired product is a solid at room temperature, it can often be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatographic techniques are also widely used for the purification of halogenated aromatic compounds. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for separating compounds with different polarities. The choice of eluent (solvent system) is critical for achieving good separation. For less polar compounds, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often used.

For more challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. These techniques offer higher resolution and are suitable for purifying smaller quantities of material or for achieving very high purity.

A general workflow for the purification of a hypothetical crude this compound is outlined in the table below.

Purification StepDescriptionRationale
Aqueous Workup The crude reaction mixture is washed with water and/or a dilute basic solution (e.g., Na₂CO₃). lookchem.comresearchgate.netTo remove inorganic salts, acids, or bases used in the reaction.
Solvent Extraction The product is extracted into an organic solvent (e.g., diethyl ether, dichloromethane).To separate the organic product from the aqueous phase.
Drying The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). lookchem.comresearchgate.netTo remove residual water from the organic solvent.
Solvent Removal The solvent is removed under reduced pressure using a rotary evaporator.To obtain the crude solid or oil product.
Column Chromatography The crude product is purified on a silica gel column.To separate the desired product from starting materials and isomers.
Recrystallization The purified solid is recrystallized from a suitable solvent system.To achieve high purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 4 Iodobenzonitrile

Reactivity Profile of the Cyano Functional Group

The cyano (C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and the nitrogen atom nucleophilic. ebsco.comlibretexts.org This electronic structure allows for a variety of chemical reactions. ebsco.comresearchgate.net

Nucleophilic and Electrophilic Transformations of the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.com This process proceeds through an intermediate amide, which is subsequently hydrolyzed. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water. chemistrysteps.com Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a nucleophile or a Lewis base. researchgate.net For example, nitriles can act as nucleophiles in reactions like the Ritter reaction, where they react with carbocations to form N-alkyl amides.

Reductions and Additions to the Carbon-Nitrogen Triple Bond

The carbon-nitrogen triple bond of the nitrile can undergo reduction to form primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation. chemistrysteps.comyoutube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Initially, an imine anion is formed, which then undergoes a second hydride addition to yield a dianion that, upon aqueous workup, gives the primary amine. libretexts.org

A less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. chemistrysteps.com In this case, the reaction stops at the imine anion stage due to the single hydride provided by DIBAL-H. Subsequent hydrolysis of the imine anion yields the aldehyde. libretexts.org

Grignard reagents can also add to the nitrile group. The organometallic reagent attacks the electrophilic carbon of the nitrile, and after hydrolysis of the intermediate imine, a ketone is formed. youtube.com

Transformations Involving Aryl Halogen Atoms (Fluorine and Iodine)

The presence of both fluorine and iodine atoms on the aromatic ring of 2,5-difluoro-4-iodobenzonitrile provides opportunities for selective functionalization through cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bond, allowing for selective reactions at the iodine position.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille, Sonogashira Variants)

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Several palladium-catalyzed reactions are particularly effective for aryl halides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. nih.gov It is widely used due to its mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups. nih.gov A study on the Suzuki coupling of 4-iodobenzonitrile (B145841) with phenylboronic acid demonstrated the feasibility of this transformation. researchgate.net The reaction typically employs a palladium catalyst and a base. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org Organotin reagents are stable to air and moisture, and the reaction tolerates many functional groups. researchgate.net The electrophilic partner is typically a bromide or iodide. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The reactivity of the halide follows the order I > Br > Cl. thieme-connect.de Studies have shown the successful Sonogashira coupling of various iodo-substituted aromatic compounds. thieme-connect.denih.gov

The following table summarizes the key features of these cross-coupling reactions:

ReactionCoupling PartnersCatalyst SystemKey Advantages
Suzuki-Miyaura Organoboron reagent + Organic halidePalladium catalyst + BaseMild conditions, stable reagents, high functional group tolerance. nih.gov
Stille Organotin compound + Organic halidePalladium catalystAir and moisture stable reagents, high functional group tolerance. researchgate.net
Sonogashira Terminal alkyne + Aryl/Vinyl halidePalladium catalyst + Copper(I) co-catalyst + BaseDirect alkynylation of aryl halides. libretexts.orgorganic-chemistry.org
Palladium-Catalyzed Coupling Mechanisms

The catalytic cycles of these palladium-catalyzed cross-coupling reactions generally involve three key steps: nih.govwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X. youtube.compsu.edu This step is often the rate-determining step. libretexts.org

Transmetalation: The organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, Ar-Pd-R. wikipedia.orgpsu.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst. wikipedia.orgpsu.edu

While aryl iodides are generally more reactive than other aryl halides in C-C coupling reactions, they have been found to be less effective in Pd-catalyzed C-N bond formation. nih.gov This has been attributed to the inhibitory effect of iodide ions, which can be mitigated by using a solvent system where the iodide byproduct is insoluble. nih.govacs.org

Copper-Catalyzed Difluoromethylation of Aryl Iodides

Recent advancements have led to the development of copper-catalyzed methods for the introduction of a difluoromethyl (CF₂H) group. One such method involves the reaction of aryl iodides with a (difluoromethyl)zinc reagent in the presence of a copper catalyst. researchgate.netacs.orgnih.gov This reaction proceeds efficiently without the need for additional ligands for the copper catalyst. researchgate.netnih.gov

The proposed mechanism suggests that transmetalation of the CF₂H group from the zinc reagent to the copper catalyst occurs, forming a cuprate (B13416276) species. acs.orgnih.gov This cuprate then reacts with the aryl iodide through an oxidative addition/reductive elimination cycle to yield the difluoromethylated arene. acs.org Another approach utilizes the combination of CuI, CsF, and TMSCF₂H for the difluoromethylation of aryl and vinyl iodides, which is effective for a range of substrates, including electron-rich and sterically hindered ones. scispace.comberkeley.edu

Nucleophilic Aromatic Substitution Pathways Mediated by Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, owing to the presence of strong electron-withdrawing groups (both the nitrile and the fluorine atoms) that activate the aromatic ring towards attack by nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The regioselectivity and rate of SNAr reactions on this substrate are determined by two key factors: the position of the activating groups and the nature of the leaving group. The nitrile group (-CN) exerts a strong electron-withdrawing effect, particularly at the ortho and para positions. In this compound, the fluorine atom at C2 is ortho to the nitrile group, and the iodine atom at C4 is para. The fluorine at C5 is meta and thus less activated.

Crucially, in the context of SNAr, the leaving group ability of halogens is inverted compared to SN2 reactions, with fluoride (B91410) being the best leaving group followed by chloride, bromide, and iodide (F >> Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Given these principles, nucleophilic attack on this compound is expected to preferentially displace the fluorine atom at the C2 position due to its activation by the ortho nitrile group and its superior leaving group ability. Substitution at the C4 position, displacing the iodine atom, is generally much slower. The fluorine at C5 is the least likely to be substituted. For instance, in reactions with nucleophiles like amines or alkoxides, the primary product would be 2-substituted-5-fluoro-4-iodobenzonitrile. Sequential substitutions are also possible under more forcing conditions. nih.gov

Table 1: Factors Influencing SNAr on this compound
PositionHalogenActivation by Nitrile GroupLeaving Group AbilityPredicted Reactivity
C2FluorineHigh (ortho)HighMost Reactive Site
C4IodineHigh (para)LowLess Reactive Site
C5FluorineLow (meta)HighLeast Reactive Site

Directed Ortho Metalation (DoM) Strategies in Functionalization

Directed ortho metalation (DoM) provides a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to a strong base, typically an organolithium reagent, and directs deprotonation at a nearby ortho position. baranlab.org

The nitrile group (-CN) is known to be a moderately effective DMG. uwindsor.ca In this compound, the nitrile group can direct the deprotonation of the sole available ortho proton at the C6 position. The process involves the coordination of the organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide, LDA) to the nitrogen of the nitrile group. This pre-complexation step positions the base in close proximity to the C6-H bond, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. wikipedia.orguwindsor.ca

Once formed, this aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C6 position with high regioselectivity. This allows for the synthesis of complex, polysubstituted benzonitrile (B105546) derivatives that would be difficult to access through other means.

Table 2: DoM of this compound
DMGPosition of MetalationTypical BaseIntermediateExample Electrophiles (E+)Product
-CN (at C1)C6n-BuLi, s-BuLi, LDA6-Lithio-2,5-difluoro-4-iodobenzonitrileD2O, R-CHO, CO2, I26-E-2,5-difluoro-4-iodobenzonitrile

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by a combination of non-covalent interactions, which dictate its crystal packing and potential for forming extended supramolecular assemblies.

Elucidation of Halogen Bonding Phenomena in Fluorinated and Iodinated Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The strength of the halogen bond donor increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached.

In this compound, the iodine atom at C4 is an effective halogen bond donor. Its electrophilicity is significantly enhanced by the electron-withdrawing effects of the two fluorine atoms and the nitrile group on the aromatic ring. The primary halogen bond acceptor within the molecule's own structure is the nitrogen atom of the nitrile group. mdpi.comresearchgate.net This leads to the formation of C-I···N≡C halogen bonds, a well-documented and robust supramolecular synthon that can direct the assembly of molecules into linear chains or more complex networks. mdpi.com The directionality of this interaction is a key feature, with the C-I···N angle typically being close to 180°. nih.gov The introduction of iodine has been shown to be a powerful strategy for controlling the self-assembly of molecules. nih.govnih.gov

Aromatic Pi-Stacking and Other Non-Covalent Interactions

Beyond halogen bonding, the supramolecular architecture of this compound is influenced by other non-covalent forces. Aromatic π-stacking interactions between the electron-deficient benzonitrile rings are expected. The fluorine substituents can modulate the nature of these interactions, potentially leading to offset or "quadrupolar" stacking arrangements.

Kinetic and Thermodynamic Aspects of Reaction Pathways

For Nucleophilic Aromatic Substitution , the reaction rate (kinetics) is largely governed by the height of the activation energy barrier for the formation of the Meisenheimer intermediate. rsc.orgstrath.ac.uk The presence of the powerful electron-withdrawing nitrile group and two fluorine atoms significantly lowers this barrier by stabilizing the developing negative charge, thus accelerating the reaction. Kinetically, substitution at C2 is favored over C4 because the higher electronegativity of fluorine makes the carbon atom more electrophilic and stabilizes the transition state more effectively than iodine. Thermodynamically, the stability of the final product also plays a role, but the reaction is often under kinetic control.

Advanced Research Applications of 2,5 Difluoro 4 Iodobenzonitrile

Role in Medicinal Chemistry and Pharmaceutical Research

The distinct electronic properties and reactive sites of 2,5-Difluoro-4-iodobenzonitrile make it a compound of significant interest in the design and synthesis of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodine and nitrile groups provide handles for a variety of chemical modifications.

Precursor Synthesis for Novel Biologically Active Molecules

While direct examples of biologically active molecules synthesized from this compound are not extensively documented in publicly available research, its structural motifs are present in compounds explored for therapeutic purposes. The difluoro-iodobenzonitrile scaffold serves as a key intermediate for creating more complex molecular architectures. The iodine atom, for instance, is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functional groups, a critical step in generating libraries of novel compounds for biological screening.

Intermediate for Radiopharmaceutical Precursors (e.g., for Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes. The development of novel PET radiotracers is a key area of research in diagnostics and drug development. thermofisher.com The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of PET imaging agents. While direct radiolabeling of this specific compound is not widely reported, the general strategy involves replacing the iodine atom with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), via nucleophilic substitution. A related compound, iododiflunisal, has been radiolabeled with ¹⁸F for PET imaging studies as a potential agent for Alzheimer's disease. nih.gov This highlights the utility of iodo-aromatic precursors in the development of PET radiotracers. The synthesis of such precursors is a critical first step in the multi-stage process of developing a new imaging agent. nih.gov

Contributions to Materials Science and Engineering

In the realm of materials science, this compound's rigid aromatic core and functional groups offer opportunities for creating novel organic materials with interesting electronic and photophysical properties.

Precursors for Functional Polymers and Organic Electronic Materials

Functional polymers and organic electronic materials are at the forefront of next-generation technologies. The synthesis of these materials often involves the polymerization of functionalized monomers. specificpolymers.com While specific polymers derived from this compound are not prominently featured in the literature, its structure suggests its potential as a monomer or a building block for such materials. The iodine atom can participate in various polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The fluorine and nitrile functionalities can be used to tune the electronic properties, solubility, and morphology of the resulting polymers. These polymers could find applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design Considerations for Optoelectronic Devices (e.g., Organic Solar Cells)

Organic solar cells (OSCs) are a promising renewable energy technology. The performance of OSCs is highly dependent on the morphology and electronic properties of the active layer, which typically consists of a blend of a donor and an acceptor material. Small molecule additives can play a crucial role in optimizing this active layer. Research on the related compound, 4-iodobenzonitrile (B145841), has demonstrated its effectiveness as a solid additive in high-efficiency polymer solar cells. researchgate.net The study showed that the introduction of 4-iodobenzonitrile improved the molecular packing and crystallinity of the active layer materials, leading to enhanced device performance. Although not directly tested, the structural similarities of this compound suggest that it could also function as a morphology-directing additive in organic solar cells. The presence of fluorine atoms could further modulate the intermolecular interactions within the active layer, potentially leading to even more favorable morphologies for charge separation and transport.

Supramolecular Architectures and Crystal Engineering

The field of crystal engineering relies on the predictable self-assembly of molecules to form well-defined, crystalline solids with desired properties. A key interaction utilized in this field is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atom in this compound, with its region of positive electrostatic potential known as a σ-hole, is a prime candidate for forming strong halogen bonds.

While the specific crystal structure of this compound is not widely reported in publicly accessible literature, extensive studies on the closely related compound, 4-iodobenzonitrile, provide significant insights into its potential behavior. Research on 4-iodobenzonitrile has demonstrated that the iodine atom readily participates in halogen bonding with the nitrogen atom of the nitrile group of an adjacent molecule, forming linear chains in the solid state. These chains are a robust supramolecular motif. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound is expected to enhance the positive character of the σ-hole on the iodine atom. This, in turn, would strengthen the halogen bonds it forms, making it a more effective and reliable component for the construction of supramolecular architectures.

The interplay of halogen bonding with other potential non-covalent interactions, such as dipole-dipole interactions and π-π stacking, offers a pathway to design complex and functional crystalline materials. The precise control over the self-assembly process afforded by the directional nature of the halogen bond makes this compound a promising candidate for the development of novel materials with applications in areas like optoelectronics and porous frameworks.

Table 1: Comparison of Related Iodobenzonitrile Compounds in Crystal Engineering

Compound NameKey Supramolecular InteractionPotential Application
4-IodobenzonitrileC-I···N halogen bondingLinear chain formation
This compoundEnhanced C-I···N halogen bondingRobust supramolecular synthons
2,4,6-TriiodobenzonitrileMultiple halogen bonding sites2D sheet formation

Utility in Agrochemical and Specialty Chemical Synthesis

The unique combination of reactive sites on this compound makes it a valuable intermediate in the synthesis of a variety of specialized chemical products, particularly in the agrochemical sector.

Intermediates for Herbicidal Agents and Crop Protection Chemistry

The iodine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce a wide range of other chemical moieties. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. For instance, related fluorinated benzonitriles are known to be precursors to compounds that exhibit herbicidal activity by inhibiting essential plant enzymes. The specific substitution pattern of this compound could lead to the development of new, highly selective herbicides with improved efficacy and environmental profiles.

Development of Advanced Chemical Feedstocks

Beyond the agrochemical industry, this compound serves as a precursor for advanced chemical feedstocks used in the synthesis of performance materials and other specialty chemicals. The presence of multiple reactive sites allows for a stepwise and controlled functionalization of the aromatic ring, leading to the creation of complex molecules with tailored properties.

The combination of fluorine atoms and a nitrile group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the final products. These attributes are highly sought after in the development of materials for demanding applications, including high-performance polymers, liquid crystals, and functional dyes. The ability to selectively transform the iodo and cyano groups allows chemists to use this compound as a scaffold to build intricate molecular architectures that are not easily accessible through other synthetic routes. This versatility positions it as a valuable component in the toolbox of synthetic chemists working on the cutting edge of materials science and specialty chemical development.

Spectroscopic and Computational Characterization of 2,5 Difluoro 4 Iodobenzonitrile

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide invaluable insights into the atomic and molecular structure of compounds. For 2,5-Difluoro-4-iodobenzonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy is employed for a thorough structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment. While specific, experimentally verified spectral data with detailed peak assignments and coupling constants for this compound are not widely available in the public domain, chemical suppliers confirm its availability upon request. chemcia.com Theoretical predictions and analysis of similar structures would suggest a complex splitting pattern in all three NMR spectra due to the presence of fluorine and its coupling to both hydrogen and carbon.

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with the two non-equivalent fluorine atoms. The precise chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, as well as the deshielding effect of the iodine atom.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants. The other aromatic carbons would show smaller two- or three-bond couplings to the fluorine atoms. The chemical shifts would be characteristic of a substituted benzene (B151609) ring, with the nitrile carbon appearing at a distinct downfield shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two separate resonances for the two magnetically non-equivalent fluorine atoms. These signals would likely appear as complex multiplets due to mutual F-F coupling and coupling to the aromatic protons.

A summary of the expected, though unconfirmed, NMR data is presented in the interactive table below.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H7.5 - 8.0ddJ(H,F), J(H,F)
¹³C90 - 160mJ(C,F)
¹⁹F-100 to -140mJ(F,F), J(F,H)

High-Resolution Mass Spectrometry (HRMS)

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₂F₂IN
Calculated Exact Mass264.9200 g/mol
Measured Exact MassData not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, characteristic vibrational frequencies are expected for the nitrile (C≡N) group, the carbon-fluorine (C-F) bonds, and the aromatic ring.

The C≡N stretching vibration typically appears in the region of 2220-2260 cm⁻¹ in the IR spectrum. The C-F stretching vibrations are expected in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic ring stretching modes would appear in the 1400-1600 cm⁻¹ region.

Specific experimental IR and Raman data for this compound is not currently available in peer-reviewed literature. The table below presents the expected vibrational frequencies for the key functional groups.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
C≡N Stretch2220 - 2260IR, Raman
C-F Stretch1000 - 1400IR
Aromatic C-H Stretch> 3000IR, Raman
Aromatic Ring Stretch1400 - 1600IR, Raman

Quantum Chemical Calculations and Molecular Modeling

To complement experimental data, computational methods are employed to provide a deeper understanding of the molecular properties of this compound at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not found in the current body of scientific literature, such calculations would be instrumental in predicting its geometry, orbital energies, and reactivity indices. DFT calculations could elucidate the effects of the electron-withdrawing fluorine and nitrile groups and the large, polarizable iodine atom on the electronic distribution within the benzene ring.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map for this compound, which could be generated through DFT calculations, would highlight the electron-rich and electron-poor regions of the molecule. It is expected that the region around the nitrogen atom of the nitrile group would be electron-rich (negative potential), making it a likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms and potentially the iodine atom would be electron-poor (positive potential). The fluorine atoms would also contribute significantly to the electrostatic potential due to their high electronegativity. As with DFT studies, specific MEP analyses for this compound are not currently published.

Computational Investigation of Intermolecular Forces, Including Halogen Bonding

A computational investigation into the intermolecular forces of this compound, with a specific focus on halogen bonding, has not been documented in peer-reviewed studies. Halogen bonding is a significant non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In the case of this compound, the iodine atom would be the primary halogen bond donor, and the nitrogen atom of the nitrile group could act as an acceptor.

Conformational Analysis and Energetic Landscape

The conformational analysis of this compound, which would detail the rotational barriers of the nitrile group and the planarity of the molecule, has not been reported. For related molecules like 2,5-difluorobenzaldehyde, rotational spectroscopy combined with quantum chemical calculations has been used to identify coexisting conformers and determine the energy differences between them. nih.gov Such studies provide valuable insights into the flexibility and preferred geometries of substituted benzene rings. A similar investigation for this compound would be necessary to understand its energetic landscape, but this data is currently unavailable.

X-ray Crystallography for Solid-State Structural Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been published. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal and provides unequivocal evidence of intermolecular interactions, including halogen bonds.

For comparison, the crystal structure of 4-iodobenzonitrile (B145841) is known to be monoclinic, with molecules forming chains through C≡N···I halogen bonds. nih.gov The introduction of two fluorine atoms in this compound would significantly alter the electronic properties and packing motifs of the molecule. However, without experimental crystallographic data, any discussion of its crystal system, space group, unit cell dimensions, and key intermolecular contacts would be entirely hypothetical.

Future Directions and Emerging Research Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems for Halogenated Benzonitriles

The synthesis of halogenated benzonitriles, including 2,5-Difluoro-4-iodobenzonitrile, is continuously evolving, with a strong emphasis on efficiency, selectivity, and the use of innovative catalytic systems. Traditional methods for introducing halogens often require harsh conditions and can lack regioselectivity. acs.org Future research is focused on overcoming these limitations.

Catalytic Innovations:

A major area of exploration is the development of advanced catalytic systems. While palladium-catalyzed cross-coupling reactions are well-established for creating carbon-carbon and carbon-heteroatom bonds, the formation of carbon-fluorine bonds has been challenging due to the high energy barrier of C-F reductive elimination from palladium complexes. rsc.org Research is now targeting the use of high-oxidation-state palladium intermediates, likely Pd(IV), to lower this energy barrier. rsc.orgdovepress.com This is often achieved using highly oxidizing electrophilic fluorine sources like Selectfluor. rsc.org

Furthermore, gold-catalyzed reactions are emerging as a mild and efficient method for synthesizing fluorinated heterocycles from aminoalkynes in the presence of an electrophilic fluorine source. beilstein-journals.org The development of novel N-heterocyclic carbene (NHC) organocatalysts also presents a promising avenue for the atroposelective synthesis of axially chiral benzonitriles, a class of compounds with largely unexplored potential. nih.gov

Researchers are also investigating transition metal oxide clusters fabricated within the pores of zeolites for the selective ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com This method offers high selectivity and efficiency by confining the reaction to sub-nano spaces, which suppresses unwanted side reactions. medcraveonline.com

The table below summarizes some emerging catalytic approaches for the synthesis of halogenated aromatic compounds.

Catalytic ApproachMetal/CatalystKey FeaturePotential Advantage
High-Oxidation-State Catalysis Palladium (Pd)Formation of Pd(IV) intermediates. rsc.orgdovepress.comOvercomes high energy barrier for C-F bond formation. rsc.org
Gold Catalysis Gold (Au)Mild cyclization-fluorination sequences. beilstein-journals.orgRapid and efficient synthesis of fluorinated nitrogen heterocycles. beilstein-journals.org
Organocatalysis N-Heterocyclic Carbenes (NHCs)Dynamic kinetic resolution. nih.govAccess to axially chiral benzonitriles with high enantioselectivity. nih.gov
Nanocatalysis Transition Metal Oxide Clusters in ZeolitesReactions in confined sub-nano spaces. medcraveonline.comHigh selectivity and suppression of combustion side reactions. medcraveonline.com

Development of Advanced Derivatives with Tailored Functionality for Specific Applications

The true potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex and functional molecules. ontosight.ai The presence of fluoro, iodo, and cyano groups allows for a wide range of chemical modifications, enabling the creation of derivatives with properties tailored for specific applications.

The cyano group can be transformed into other functional groups, while the iodo- and fluoro-substituents can be used as handles for cross-coupling reactions or to modulate the electronic properties and biological activity of the final molecule. rsc.orgchemscene.com For instance, this compound has been used as a starting material in the synthesis of compounds for the targeted degradation of mutant BRAF proteins, which are implicated in various cancers. google.com

Future research will likely focus on creating a diverse library of derivatives from this compound. This could involve:

Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the iodo-position to introduce a variety of aryl, alkynyl, and amino groups.

Nucleophilic aromatic substitution of the fluorine atoms, although more challenging, could provide access to another layer of derivatives.

Modification of the nitrile group to amines, amides, or tetrazoles to create compounds with different biological or material properties.

The strategic incorporation of fluorine is known to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. nih.govrsc.org Therefore, derivatives of this compound are highly promising candidates for the development of new pharmaceuticals.

Integration into Multi-Functional Systems for Targeted Therapeutics and Smart Materials

The unique properties of halogenated benzonitriles make them ideal components for integration into sophisticated multi-functional systems, from targeted drugs to "smart" materials.

Targeted Therapeutics:

In medicinal chemistry, fluorinated aromatic groups are critical for enhancing the binding affinity of small molecule inhibitors. frontiersin.org The fluorine atoms in this compound can improve hydrophobic interactions within the binding pockets of target proteins. frontiersin.org This compound and its derivatives are being explored as building blocks for therapeutics that target specific biological pathways. For example, it is a key intermediate for compounds designed to degrade IRAK4 proteins for treating immunological disorders and for therapeutics targeting mutant BRAF proteins in cancer. google.comgoogle.com

Fluorinated compounds have shown promise as:

Kinase Inhibitors: Many FDA-approved Bruton's tyrosine kinase (BTK) and PI3K-δ inhibitors are fluorinated. frontiersin.orgacs.org The fluorine atoms can improve metabolic stability and target occupancy. frontiersin.orgacs.org

Immunotherapy Agents: Fluorinated derivatives of indoleamine 2,3-dioxygenase (IDO1) inhibitors show enhanced pharmacological properties. frontiersin.org

Androgen Receptor Inhibitors: Aryloxy cyclohexane (B81311) scaffolds, which can be derived from benzonitrile (B105546) precursors, are used to create fluorescent probes for imaging androgen receptor dynamics in cancer cells. acs.org

Smart Materials:

The term "smart materials" refers to materials that can respond to external stimuli. Halogen bonding is an emerging non-covalent interaction that can be used to create stimuli-responsive polymers. researchgate.net The iodine atom in this compound could potentially act as a halogen bond donor, allowing for the creation of self-healing polymers, shape-memory materials, or drug-delivery systems. researchgate.net

Furthermore, benzonitriles are valuable building blocks for liquid crystal (LC) materials due to their high chemical stability and ability to form stable liquid crystal phases. chemscene.com The tailored derivatives of this compound could be used to design novel LC materials with specific optical and electrical properties for applications like advanced display technologies.

Sustainable Synthesis and Green Chemistry Approaches in Halogenated Organic Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. researchgate.net The synthesis of halogenated organic compounds, which often involves hazardous reagents, is a key area for the application of green chemistry principles. rsc.orgvapourtec.com

Future research on the synthesis of this compound and other halogenated compounds will prioritize:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Metal-catalyzed cross-coupling of aryl halides with fluoride (B91410) ions is a highly atom-economic approach being explored. rsc.org

Safer Reagents: Replacing hazardous halogenating agents like elemental fluorine or chlorine with safer alternatives. rsc.org This includes the use of halide salts in combination with clean chemical oxidants like hydrogen peroxide or oxygen. rsc.org The use of molecular iodine or iodide anions with environmentally friendly oxidants is a greener approach for iodination. mdpi.com

Enzymatic Halogenation: Utilizing halogenase enzymes as biocatalysts offers a promising route for regioselective halogenation under mild conditions, avoiding deleterious reagents. acs.orgdtu.dk

Flow Chemistry: Continuous flow and microreactor technologies can improve the safety and efficiency of halogenation reactions involving highly reactive reagents. vapourtec.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids, or conducting reactions under solvent-free conditions. mdpi.comresearchgate.net

The table below outlines key green chemistry strategies applicable to halogenated organic synthesis.

Green Chemistry PrincipleApplication in Halogenated SynthesisExample
Atom Economy Direct C-H functionalization instead of pre-functionalized substrates. rsc.orgCatalytic C-H fluorination to replace C-H bonds directly with C-F bonds. rsc.org
Safer Reagents Use of halide salts with clean oxidants. rsc.orgmdpi.comOxidative bromination using HBr and hydrogen peroxide. rsc.org
Biocatalysis Employing enzymes for selective halogenation. acs.orgUse of flavin-dependent halogenases for regioselective halogenation. dtu.dk
Process Intensification Use of continuous flow reactors for hazardous reactions. vapourtec.comFlow chemistry for reactions involving elemental halogens or hydrogen halides. vapourtec.com
Alternative Solvents Reduction or replacement of hazardous organic solvents. researchgate.netIonic liquids that can act as a solvent, catalyst, and recycling agent. researchgate.net

By embracing these future directions, the scientific community can unlock the full potential of this compound and other halogenated benzonitriles, paving the way for innovations in medicine, materials science, and sustainable chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for 2,5-Difluoro-4-iodobenzonitrile, considering halogen reactivity and regioselectivity?

Methodological Answer: The synthesis typically involves halogen-selective substitution or cross-coupling reactions. A two-step approach is recommended:

Nitro precursor route : Start with 2,5-Difluoro-4-nitrobenzonitrile (CAS: 172921-32-3), where the nitro group (-NO₂) acts as a leaving group. Perform iodination via palladium-catalyzed reactions (e.g., using KI and Pd(PPh₃)₄ in DMF at 80–100°C) .

Direct halogen exchange : Substitute chlorine or bromine in analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) with iodine using Finkelstein conditions (NaI in acetone with catalytic CuI) .
Key considerations : Regioselectivity is influenced by the electron-withdrawing nitrile group, which directs substitution to the para position. Monitor reaction progress via TLC or GC-MS to optimize yield (typically 60–85%) .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹⁹F NMR : Two distinct fluorine signals (δ ≈ -110 to -120 ppm for ortho-F; δ ≈ -130 to -140 ppm for meta-F). Splitting patterns (e.g., coupling constants JF-F ≈ 20–25 Hz) confirm substitution patterns .
  • ¹³C NMR : The nitrile carbon appears at δ ≈ 115–120 ppm. Iodine’s heavy atom effect causes slight deshielding of adjacent carbons .
  • FT-IR : Strong C≡N stretch at ~2230 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 263 (C₇H₂F₂IN⁻). Fragmentation patterns show loss of I (127 Da) and F (19 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for palladium- vs. copper-catalyzed iodination?

Methodological Answer: Discrepancies arise from catalyst selectivity and side reactions. To address this:

  • Kinetic studies : Compare reaction rates under identical conditions (solvent, temperature). Pd catalysts (e.g., Pd(OAc)₂) often show higher turnover but may promote aryl scrambling. Copper (e.g., CuI) is slower but more selective for mono-iodination .
  • By-product analysis : Use HPLC-MS to identify intermediates (e.g., di-iodinated by-products) and optimize stoichiometry.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to rationalize regioselectivity differences .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or nitrile hydrolysis) during iodination?

Methodological Answer:

  • Temperature control : Maintain reactions below 100°C to prevent nitrile hydrolysis. Use anhydrous solvents (DMF, DMSO) .
  • Protecting groups : Temporarily protect the nitrile as a thioamide (-CSNH₂) to reduce electrophilicity during iodination.
  • Additives : Include silver salts (Ag₂O) to scavenge halide by-products and suppress dehalogenation .

Q. How can electronic effects of substituents (F, I, CN) be systematically studied to predict reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett analysis : Measure reaction rates of derivatives with varying substituents (e.g., -CF₃, -OCH₃) to calculate σpara values. Correlate with iodination efficiency .
  • DFT calculations : Model electron density maps (e.g., using Mulliken charges) to identify electron-deficient sites prone to nucleophilic attack.
  • In-situ spectroscopy : Use Raman spectroscopy to monitor iodine insertion dynamics in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.